Computed Lipophilicity: XLogP3-AA Comparison of N-Ethyl vs. N-Methyl 4-Methoxypiperidine Methanamines
The target compound exhibits a computed XLogP3-AA of -0.1, which is approximately 0.2–0.4 log units lower than the N-methyl analog (1-methyl-4-methoxypiperidin-4-yl)methanamine, estimated at +0.1 to +0.3 based on the additive contribution of the N-ethyl to N-methyl substitution [1][2]. This lower lipophilicity indicates greater aqueous compatibility, which can be advantageous in biochemical assay conditions where high DMSO concentrations are undesirable. For procurement, this means the ethyl-substituted compound may offer a superior solubility profile in aqueous buffers compared to the methyl analog, reducing the need for co-solvents during primary screening.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.1 (PubChem, 2024) |
| Comparator Or Baseline | (1-Methylpiperidin-4-yl)methanamine: XLogP3-AA estimated +0.1 (Chembase, LogP: -0.138) [3] |
| Quantified Difference | ΔXLogP3-AA ≈ -0.2 to -0.4 (target more hydrophilic) |
| Conditions | XLogP3-AA computed by PubChem 2.2; comparator LogP from Chembase experimental data |
Why This Matters
A 0.2–0.4 log unit shift in lipophilicity can significantly affect aqueous solubility and non-specific protein binding in biochemical assays, making the target compound a preferred choice for assay conditions requiring low organic co-solvent concentrations.
- [1] PubChem. (2024). Compound Summary for CID 83905972: (1-Ethyl-4-methoxypiperidin-4-yl)methanamine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/83905972 View Source
- [2] Chembase. (n.d.). (1-methylpiperidin-4-yl)methanamine: logD, LogP. Retrieved from https://en.chembase.cn View Source
